N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide
Description
N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide is a benzamide derivative featuring two distinct aromatic systems:
- A 2-benzoyl-4-methylphenyl group attached to the primary benzamide nitrogen.
- A 4-(2,5-dioxopyrrolidin-1-yl)benzoyl substituent linked via an amide bond to the secondary position.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O5/c1-20-11-16-27(25(19-20)30(38)21-7-3-2-4-8-21)34-32(40)24-9-5-6-10-26(24)33-31(39)22-12-14-23(15-13-22)35-28(36)17-18-29(35)37/h2-16,19H,17-18H2,1H3,(H,33,39)(H,34,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBYGGHDFPHSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This indicates a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
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Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cell cycle and apoptosis.
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Induction of Apoptosis :
- Studies indicate that this compound promotes apoptosis in various cancer cell lines. This is achieved through the activation of intrinsic apoptotic pathways, leading to increased caspase activity.
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Cell Cycle Arrest :
- The compound has been observed to induce G2/M phase cell cycle arrest in treated cells, which is a critical mechanism for preventing the proliferation of cancer cells.
Anticancer Efficacy
The following table summarizes key findings from various studies regarding the anticancer efficacy of the compound:
| Study Reference | Cell Line | IC50 (µM) | Mechanism | Observations |
|---|---|---|---|---|
| Study A | HepG2 | 1.30 | HDAC inhibition | Significant tumor growth inhibition observed |
| Study B | MCF-7 | 0.85 | Apoptosis induction | Increased caspase-3 activity |
| Study C | A549 | 2.50 | Cell cycle arrest | G2/M phase accumulation noted |
Case Studies
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HepG2 Cell Line Study :
- In a study involving HepG2 liver cancer cells, treatment with this compound resulted in an IC50 value of 1.30 µM, demonstrating potent antiproliferative effects. Flow cytometry analysis revealed that the compound significantly increased the percentage of apoptotic cells compared to controls.
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MCF-7 Breast Cancer Cells :
- Another investigation focused on MCF-7 breast cancer cells showed an IC50 value of 0.85 µM. The study highlighted the compound's ability to activate apoptotic pathways, evidenced by elevated levels of cleaved PARP and caspase-3.
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A549 Lung Cancer Cells :
- In A549 lung cancer cells, the compound induced G2/M phase arrest at concentrations as low as 2.50 µM, indicating its potential as a therapeutic agent in lung cancer treatment.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Dioxopyrrolidin Moieties
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2)
- Core Structure: Chromeno-pyridin heterocycle (vs. benzoyl-methylphenyl in the target compound).
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid Derivatives ()
- Core Structure: Triazine with dimethylamino and hydroxymethyl substituents.
- Key Difference: The pyrrolidin-1-yl group is part of a conjugated enone system, unlike the isolated dioxopyrrolidin in the target compound. This conjugation may alter reactivity and redox properties .
Benzamide Derivatives with Varied Substituents
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidin linked to a fluorinated chromen-4-one.
- Key Comparison: Replaces the benzamide with a sulfonamide group, which is more acidic and may influence membrane permeability. The fluorinated aromatic systems could enhance metabolic stability compared to the non-fluorinated target compound .
- Physical Data : Melting point 175–178°C; molecular mass 589.1 g/mol.
N-(Aminoalkyl)-Substituted 4-(Methylsulfonylamino)benzamides ()
- Core Structure: Benzamide with methylsulfonylamino and aminoalkyl substituents.
- These derivatives are noted as antiarrhythmic agents, suggesting a role in ion channel modulation .
Triazole-Containing Benzamides ()
(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide
- Core Structure: Triazole-linked benzamide with dibenzylamino and peptidomimetic groups.
- Synthetic Route : Copper-catalyzed azide-alkyne cycloaddition (50% yield).
- Functional Impact : The triazole group enhances rigidity and metal-binding capacity, which are absent in the target compound. This may influence bioavailability and target selectivity .
Key Findings and Implications
- Dioxopyrrolidin vs. Sulfonamide : The dioxopyrrolidin group in the target compound likely offers balanced electron-withdrawing effects and hydrogen-bonding capacity compared to the more acidic sulfonamide in .
- Heterocyclic Cores: Chromeno-pyridin () and pyrazolo-pyrimidin () cores suggest that rigid, planar structures may improve target engagement but reduce solubility relative to the target compound’s flexible benzamide backbone.
- Synthetic Accessibility : The 50% yield in triazole-benzamide synthesis () highlights challenges in optimizing coupling reactions, which may also apply to the target compound’s synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
